BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 2-[(2-Chloro-4-
fluorobenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

2-[(2-Chloro-4-
Compound Name:
fluorobenzyl)oxy]benzoyl chloride

CAS No.: 1160250-62-3

Cat. No.: B1440512

Get Quote
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Core Identity & Synthetic Architecture

Executive Summary & Chemical Identity[1]

2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride is a specialized acyl chloride intermediate
used primarily in medicinal chemistry for the introduction of the 2-(benzyloxy)benzoyl
pharmacophore. This moiety is a "privileged structure" in drug design, often serving as a
hydrophobic anchor in G-Protein Coupled Receptor (GPCR) antagonists and kinase inhibitors.

Due to the high reactivity of the acyl chloride group, this compound is frequently generated in
situ or supplied as a moisture-sensitive reagent. It is the activated derivative of the
corresponding carboxylic acid.
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Property Specification

Chemical Name 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride
Common Name O-(2-Chloro-4-fluorobenzyl)salicyloyl chloride
Molecular Formula C14H9Cl2FO2

Molecular Weight 299.12 g/mol

Physical State Pale yellow liquid or low-melting solid (fuming)

Soluble in DCM, THF, Toluene; Reacts violently

Solubility ]

with water/alcohols
CAS Number (Acid Precursor) 1219442-99-9 (Analogous/Generic Reference)*
CAS Number (Benzyl Chloride) 93286-22-7 (Key Raw Material)

*Note: While specific CAS numbers for reactive acyl chlorides are often proprietary or transient,
the CAS for the stable acid precursor (2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid) serves as
the primary indexing reference. The CAS 1160260- series contains several structural isomers.

Synthetic Architecture & Methodology

The synthesis of this molecule follows a convergent pathway, coupling a salicylic acid
derivative with a substituted benzyl halide, followed by activation of the carboxyl group.

Retrosynthetic Analysis

The molecule is disconnected at the ester/ether linkage and the acyl chloride:
e Acyl Chloride Formation: Activation of the parent benzoic acid.
o Ether Formation: Nucleophilic substitution (

) between a salicylate and a benzyl halide.

Detailed Synthetic Protocol
Step 1: Williamson Ether Synthesis (The Core Coupling)
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This step constructs the ether linkage. Using Methyl Salicylate instead of the free acid prevents
self-esterification and simplifies purification.

» Reagents: Methyl Salicylate, 2-Chloro-4-fluorobenzyl chloride (CAS 93286-22-7), Potassium
Carbonate (

), Potassium lodide (KI - catalyst).

» Solvent: DMF or Acetone (anhydrous).
e Conditions: Reflux (60-80°C) for 4-6 hours.
o Mechanism: The phenoxide anion attacks the benzylic carbon of the halide.

» Critical Process Parameter (CPP): Anhydrous conditions are vital to prevent hydrolysis of the
benzyl chloride before reaction.

Step 2: Saponification
e Reagents: LIOH or NaOH (aq), THF/MeOH.

e Process: Hydrolysis of the methyl ester to the free carboxylic acid: 2-[(2-Chloro-4-
fluorobenzyl)oxy]benzoic acid.

 Purification: Acidification with HCI precipitates the solid acid. Recrystallization from
Ethanol/Water ensures high purity (>98%) before the final step.

Step 3: Chlorination (Activation)

This is the most critical step. The choice of chlorinating agent affects purity.
e Method A (Thionyl Chloride):

+ Reflux. Pros: Cheap. Cons: Thermal stress, potential for side reactions.

» Method B (Oxalyl Chloride - Recommended): Oxalyl chloride + DMF (cat.) in DCM at 0°C

RT.
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o Why: This "soft" chlorination avoids thermal decomposition of the ether linkage and
produces volatile byproducts (

) that are easily removed.

Reaction Pathway Diagram
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chloride
(Electrophile)

Click to download full resolution via product page
Caption: Convergent synthesis of the target acyl chloride from commercial building blocks.

Handling, Stability, and Safety (E-E-A-T)

As a Senior Application Scientist, it is imperative to treat this molecule as a high-energy
electrophile.

Moisture Sensitivity & Hydrolysis

Acyl chlorides react rapidly with ambient moisture to revert to the parent acid and release
Hydrogen Chloride (HCI) gas.

e Protocol: Store under inert atmosphere (Argon/Nitrogen).

 Indicator: Formation of white "smoke" (HCI mist) upon opening the vessel indicates
hydrolysis.

e Quenching: Any waste must be quenched slowly into a stirred solution of saturated Sodium
Bicarbonate (

) and ice.
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Thermal Stability

The ether linkage at the ortho position can undergo dealkylation under extreme acidic/thermal
stress. Avoid distillation temperatures >120°C.

Logical Safety Workflow

Moisture ExposureT

apid

Hydrolysis ReactionT

Release of HCI Gas Reversion to
(Corrosive/Toxic) Parent Acid

Click to download full resolution via product page

Caption: Degradation pathway upon exposure to atmospheric moisture.

Applications in Drug Development[4]

This molecule serves as a specialized building block for constructing Pharmacophores
containing the 2-alkoxyphenyl motif.

Target Classes

o P-CABs (Potassium-Competitive Acid Blockers): Analogues of Vonoprazan often explore
ether-linked hydrophobic tails to optimize binding in the

-ATPase pump.

» Kinase Inhibitors: The 2-chloro-4-fluoro substitution pattern is classically used to block
metabolic "soft spots” on phenyl rings, extending half-life (
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) by preventing oxidation.

o Agrochemicals: Similar ether linkages are found in succinate dehydrogenase inhibitor (SDHI)
fungicides (e.g., Fluxapyroxad analogues).

Coupling Protocol (General)

To use this reagent in library synthesis:

Dissolve the amine/alcohol nucleophile in dry DCM/THF.

Add a non-nucleophilic base (DIPEA or Triethylamine, 1.2 eq).

Cool to 0°C.

Add 2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride (1.0 eq) dropwise.

Monitor by TLC/LCMS (Look for mass shift of +263 Da).
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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